

# In-depth Technical Guide: Chemical Structure and Stereochemistry of Dihydroprehelminthosporol

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## Compound of Interest

Compound Name: Dihydroprehelminthosporol

Cat. No.: B1163470

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## Abstract

**Dihydroprehelminthosporol**, a natural product isolated from the fungus *Veronaea* sp., has demonstrated cytotoxic activities against human cancer cell lines, including A549 and SK-OA-3. This technical guide serves as a comprehensive resource on the chemical structure and stereochemistry of **Dihydroprehelminthosporol**. Due to the limited publicly available data, this document outlines the known information and provides a framework for future research and characterization of this potentially valuable molecule.

## Chemical Identity

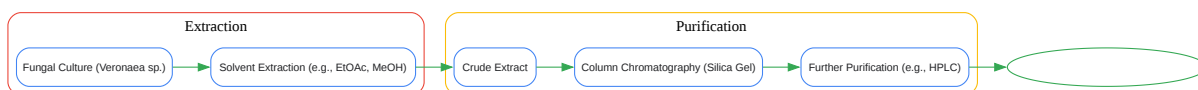
Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>26</sub> O <sub>2</sub>	[1]
Molecular Weight	238.37 g/mol	[1]
CAS Number	118069-95-7	[1]
Source Organism	<i>Veronaea</i> sp. (fungus)	[1][2]

## Structural Elucidation: A Path Forward

Detailed spectroscopic and crystallographic data for **Dihydroprehelminthosporol** are not readily available in the public domain. The elucidation of its complete chemical structure and stereochemistry would require a combination of modern analytical techniques. The following sections outline the standard experimental protocols and data interpretation necessary for this characterization.

## Isolation and Purification

A detailed protocol for the isolation of **Dihydroprehelminthosporol** from *Veronaea* sp. has not been published in widely accessible literature. A general workflow for the isolation of fungal secondary metabolites is presented below.



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Caption: Generalized workflow for the isolation and purification of fungal natural products.

## Spectroscopic Analysis

The determination of the planar structure and stereochemistry of **Dihydroprehelminthosporol** would rely heavily on the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: To determine the number and connectivity of proton environments.
  - $^{13}\text{C}$  NMR: To identify the number and types of carbon atoms (e.g., C, CH, CH<sub>2</sub>, CH<sub>3</sub>, C=O).
  - 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon skeleton and the placement of functional groups.

- NOESY/ROESY: To determine the relative stereochemistry through spatial proximities of protons.
- Mass Spectrometry (MS):
  - High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition ( $C_{15}H_{26}O_2$ ).
  - Tandem MS (MS/MS): To identify characteristic fragmentation patterns that can aid in structural elucidation.
- Infrared (IR) Spectroscopy: To identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

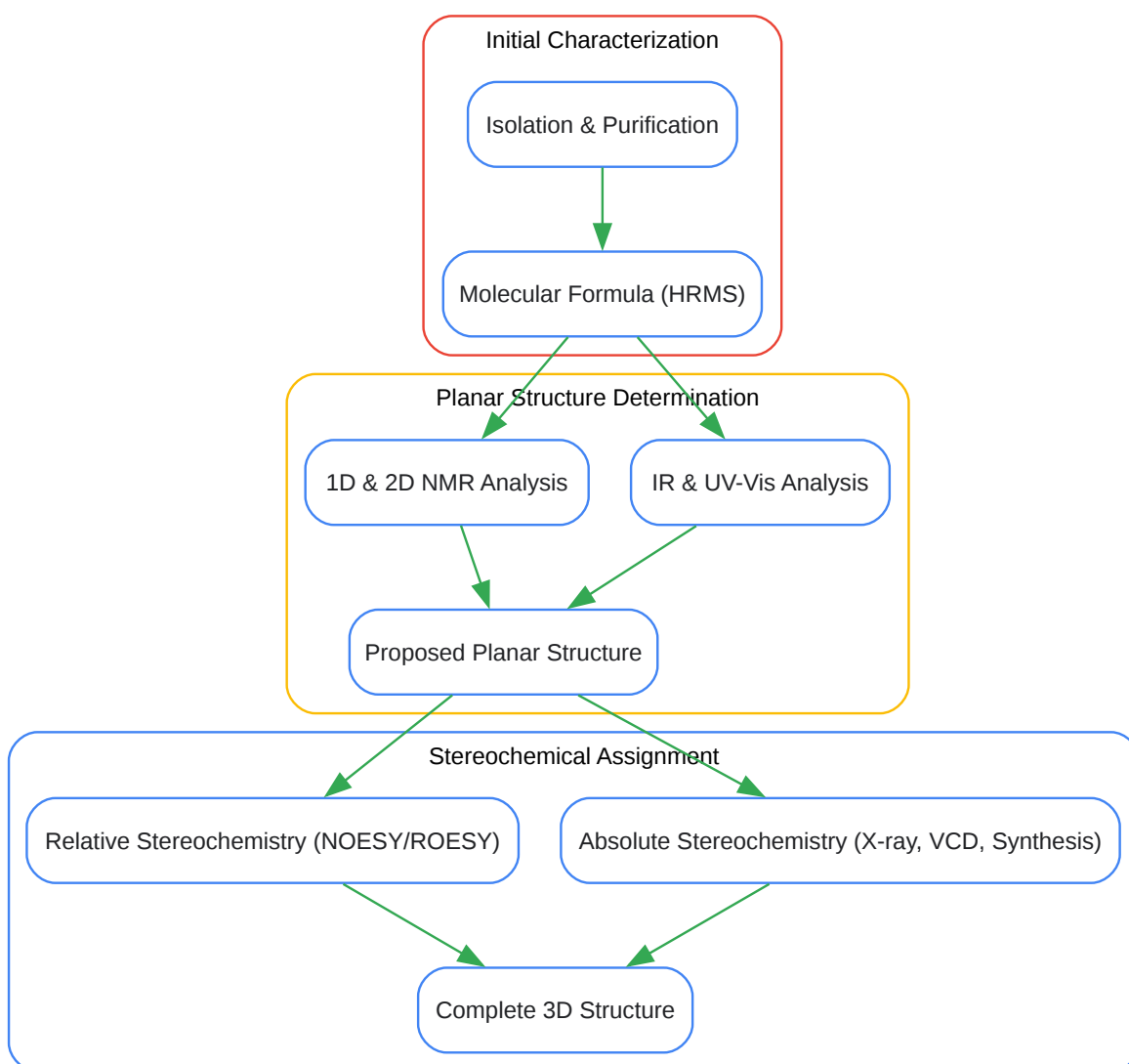
## Stereochemical Determination

The absolute configuration of chiral centers within **Dihydroprehelminthosporol** is crucial for understanding its biological activity. The following techniques are essential for this determination:

- X-ray Crystallography: This is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound.
- Chiroptical Spectroscopy:
  - Optical Rotation: Measurement of the specific rotation ( $[\alpha]_D$ ) can help to characterize an enantiomer.
  - Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These techniques, often coupled with quantum chemical calculations, can be used to assign the absolute configuration of chiral molecules in solution.
- Stereoselective Synthesis: The total synthesis of all possible stereoisomers of **Dihydroprehelminthosporol** and comparison of their spectroscopic and chiroptical data with the natural product can unambiguously establish its absolute configuration.

## Logical Framework for Structure Elucidation

The process of determining the complete structure of a novel natural product like **Dihydroprehelminthosporol** follows a logical progression.



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Caption: Logical workflow for the structural elucidation of a natural product.

## Future Directions

The cytotoxic properties of **Dihydroprehelminthosporol** warrant further investigation. A complete structural and stereochemical assignment is the critical first step. Future research should focus on:

- Re-isolation and full spectroscopic characterization of **Dihydroprehelminthosporol** from *Veronaea* sp.
- Total synthesis to confirm the structure and provide material for further biological evaluation.
- Investigation of the mechanism of action of its cytotoxic effects.
- Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to potentially develop more potent analogs.

This technical guide highlights the current knowledge gap regarding **Dihydroprehelminthosporol** and provides a clear roadmap for the necessary research to fully characterize this intriguing natural product for its potential in drug development.

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## References

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